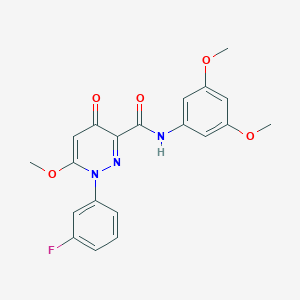![molecular formula C18H22N4O4S B2606862 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide CAS No. 2034388-91-3](/img/structure/B2606862.png)
2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopenta[c]pyridazin core, which is a bicyclic structure, and a sulfamoylphenethyl group, indicating its potential for biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide typically involves multiple steps:
Formation of the Cyclopenta[c]pyridazin Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic structure.
Introduction of the Oxo Group: The oxo group is introduced via oxidation reactions, commonly using reagents like potassium permanganate or chromium trioxide.
Attachment of the Sulfamoylphenethyl Group: This involves nucleophilic substitution reactions where the sulfamoylphenethyl group is attached to the core structure, often using sulfonamide derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopenta[c]pyridazin core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under mild conditions using reagents like sodium borohydride.
Substitution: The sulfamoylphenethyl group can participate in substitution reactions, especially nucleophilic substitutions, where the sulfonamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
The major products from these reactions include oxidized derivatives, reduced forms with hydroxyl groups, and substituted compounds with different functional groups replacing the sulfonamide moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and sulfonamide derivatives.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its antibacterial properties, and the compound’s structure suggests it could interact with various biological targets.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s structure indicates it could be a candidate for drug development, particularly in targeting enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates of enzymes, leading to inhibition or activation of enzymatic activity. The bicyclic core can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-aminophenethyl)propanamide: Similar structure but with an amino group instead of a sulfonamide.
2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-methylphenethyl)propanamide: Similar structure but with a methyl group instead of a sulfonamide.
Uniqueness
The presence of the sulfonamide group in 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide makes it unique due to its potential biological activity. Sulfonamides are known for their ability to inhibit enzymes like carbonic anhydrase, making this compound a valuable candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Eigenschaften
IUPAC Name |
2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12(22-17(23)11-14-3-2-4-16(14)21-22)18(24)20-10-9-13-5-7-15(8-6-13)27(19,25)26/h5-8,11-12H,2-4,9-10H2,1H3,(H,20,24)(H2,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYDSYAARLSNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C=C3CCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(Prop-2-yn-1-yl)-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione](/img/structure/B2606779.png)
![7-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2606780.png)




![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606786.png)



![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2606792.png)
![2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2606793.png)

![2-(4-(tert-butyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2606801.png)
